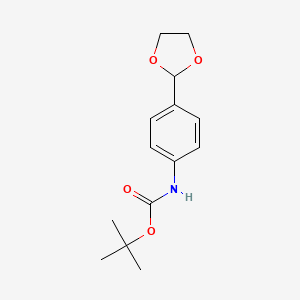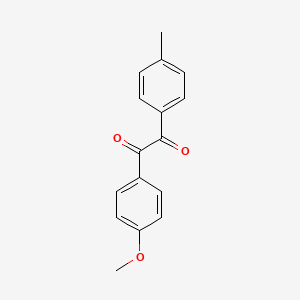
5-((Diethylamino)methyl)-2-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Diethylamino)methyl)-2-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a diethylaminomethyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Diethylamino)methyl)-2-methoxybenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of the Schiff base: 2-methoxybenzaldehyde reacts with diethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Diethylamino)methyl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
Oxidation: 5-((Diethylamino)methyl)-2-methoxybenzoic acid.
Reduction: 5-((Diethylamino)methyl)-2-methoxybenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
5-((Diethylamino)methyl)-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-((Diethylamino)methyl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to various biological effects.
Interfering with cellular processes: The compound may affect processes such as cell signaling, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-((Diethylamino)methyl)-2-methoxybenzoic acid: An oxidized form of the compound.
5-((Diethylamino)methyl)-2-methoxybenzyl alcohol: A reduced form of the compound.
5-((Diethylamino)methyl)-2-hydroxybenzaldehyde: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness
5-((Diethylamino)methyl)-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a diethylaminomethyl group and a methoxy group on the benzaldehyde core makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
5-(diethylaminomethyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)9-11-6-7-13(16-3)12(8-11)10-15/h6-8,10H,4-5,9H2,1-3H3 |
Clé InChI |
UDTYTFYGFMERGB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC(=C(C=C1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926255.png)
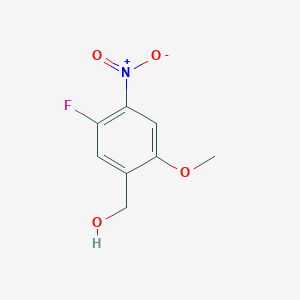
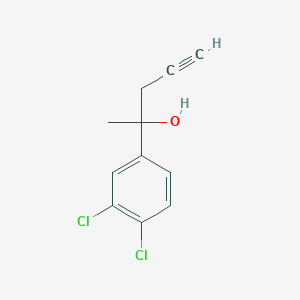
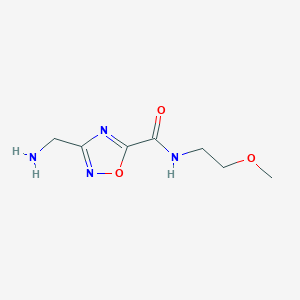


![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)
